molecular formula C27H28N2O7 B083178 Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester CAS No. 13512-59-9

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

Cat. No. B083178
CAS RN: 13512-59-9
M. Wt: 492.5 g/mol
InChI Key: VTUXNRKFFGSUAE-DEOSSOPVSA-N
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Description

Synthesis Analysis

The synthesis of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester involves several key steps, including the preparation of active esters of many N-blocked amino acids using dicyclohexylcarbodiimide as a coupling agent. These active esters are utilized for synthesizing peptides with high efficiency and yield. For instance, the synthesis of the tetra-peptide Boc-l-Leu-l-Leu-l-Val-OBzl-l-Tyr-OBzl was achieved by reacting O-benzyl-l-tyrosine benzyl ester with Boc-Val-PHNB, leading to the formation of N-tert-butyloxycarbonyl-l-valyl-O-benzyl-l-tyrosine benzyl ester (Kalir, Fridkin, & Patchornik, 1974).

Molecular Structure Analysis

The molecular structure of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester and its derivatives have been extensively studied using techniques such as NMR and DFT calculations. These studies have provided detailed insights into the constitution, tautomerism, and stereochemistry of the compound, significantly aiding in the understanding of its chemical behavior and reactivity (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).

Chemical Reactions and Properties

This compound is integral in peptide synthesis, serving as an active ester in the formation of peptide bonds. The presence of the Boc protecting group and benzyl ester facilitates the selective formation of peptide bonds while protecting functional groups that are sensitive to the conditions of peptide bond formation. The utility of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester in the synthesis of non-hydrolyzable mimetics of O-phosphotyrosine showcases its versatility in producing complex peptide molecules (Wrobel & Dietrich, 1993).

Scientific Research Applications

  • Peptide Synthesis : Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is used in the synthesis of peptides. For example, it was employed in the preparation of a tetra-peptide through a series of reactions that yielded a pure blocked tetrapeptide with an overall yield of 82% (Kalir, Fridkin, & Patchornik, 1974).

  • Synthesis of Non-hydrolyzable Mimetics : It's used in the preparation of phosphonodifluoromethylphenylalanine derivatives, which are non-hydrolyzable mimetics of O-phosphotyrosine, potentially suitable for peptide synthesis (Wrobel & Dietrich, 1993).

  • Synthesis of Novel Chiral Auxiliaries : Boc-O-benzyl-L-tyrosine ethyl ester was used to synthesize novel chiral auxiliary reagents, benzyloxybenzyl oxazolones, which have applications in asymmetric synthesis (Yang Gui-chun, 2011).

  • Synthesis of Aminopeptidase Inhibitors : Optically pure derivatives of 3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid were synthesized using Boc-O-benzyl-L-tyrosine methyl ester. These derivatives are used in the synthesis of aminopeptidase inhibitors (Moon & Huh, 1991).

  • Peptide Nucleic Acid Synthesis : It is used in the synthesis of peptide nucleic acid monomers, which are important in the field of molecular biology and biotechnology (Wojciechowski & Hudson, 2008).

  • Proteinase Activity Determination : Boc-O-benzyl-L-tyrosine derivatives are used as substrates in the determination of protease activity, an essential aspect of enzymology and protein chemistry (Kraeva et al., 1992).

  • Studying Protein Modifications : The interaction between nitrite and hypochlorous acid, forming reactive species that modify tyrosine, highlights the role of Boc-O-benzyl-L-tyrosine in studying protein modifications (Eiserich et al., 1996).

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUXNRKFFGSUAE-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928890
Record name 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

CAS RN

13512-59-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13512-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013512599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.484
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Beikirch, F von der Haar, F Cramer - Methods in Enzymology, 1974 - Elsevier
… BOC-O-benzyl-L-tyrosine-4-nitrophenyl ester, 16 g (33 mmoles, Fluka, Basel) is dissolved in 150 ml of dimethylformamide and, after addition of 5 ml of triethylamine, is stirred with (I) for …
Number of citations: 3 www.sciencedirect.com

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